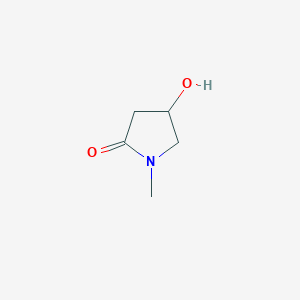![molecular formula C21H23NO4S B2889743 12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1005259-27-7](/img/structure/B2889743.png)
12-(3,4-Dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a 3,4-Dimethylbenzenesulfonyl group . This group is derived from toluene, which is a common solvent and precursor to many other chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the 3,4-Dimethylbenzenesulfonyl group suggests that the compound may have interesting electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact structure. Given the complexity of this compound, it’s likely to have unique properties .科学的研究の応用
Synthesis and Molecular Structure
Research on compounds with complex tricyclic structures, such as the one mentioned, often focuses on the synthesis and determination of their molecular structure. For example, Soldatenkov et al. (1996) detailed the synthesis and molecular structure of a substituted 8-oxa-10-azatricyclo[7.3.1.0]tridecatetraene, illustrating the compound's formation and its structural confirmation through x-ray crystallography. This study highlights the interest in synthesizing novel compounds with potential applications in material science and pharmaceuticals, given their unique chemical and physical properties (Soldatenkov et al., 1996).
Transition Metal-free Synthesis
Jha, Naidu, and Abdelkhalik (2013) explored the transition metal-free one-pot cascade synthesis of tricyclic compounds from biomass-derived levulinic acid, demonstrating an environmentally benign method to synthesize complex cyclic compounds. This research shows the growing interest in developing sustainable and green chemistry methods for synthesizing intricate molecules, potentially including those with tricyclic structures similar to the compound (Jha, Naidu, & Abdelkhalik, 2013).
Photochemical and Thermal Rearrangements
Padwa, Sackman, Shefter, and Vega (1972) investigated the thermal and photochemical rearrangements of a 2-benzazocine derivative, providing insights into the behavior of cyclic compounds under various conditions. Understanding the reactivity and stability of such compounds under different stimuli is crucial for their application in chemical synthesis and material science (Padwa, Sackman, Shefter, & Vega, 1972).
Formation of Oxygen-Bridged Heterocycles
Svetlik, Tureček, and Hanuš (1988) explored the formation of oxygen-bridged heterocycles, a process relevant to understanding how bridging oxygen atoms in complex cyclic structures can influence the properties and reactivity of these molecules. This research is indicative of the broader interest in synthesizing and studying heterocyclic compounds for applications in pharmaceuticals and materials science (Svetlik, Tureček, & Hanuš, 1988).
Safety and Hazards
特性
IUPAC Name |
12-(3,4-dimethylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-13-9-10-15(11-14(13)2)27(24,25)19-17-12-21(3,22(4)20(19)23)26-18-8-6-5-7-16(17)18/h5-11,17,19H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPMGSDUMKEKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

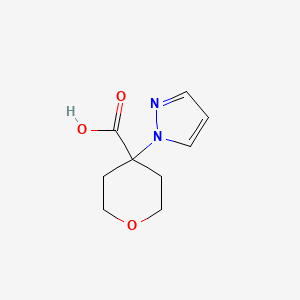
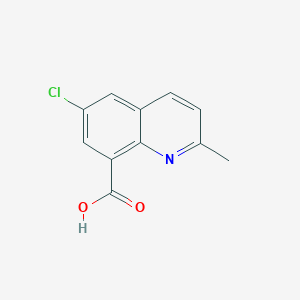
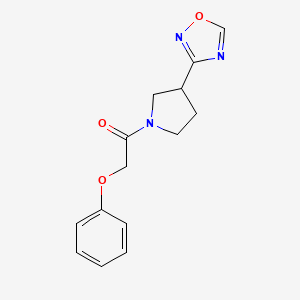


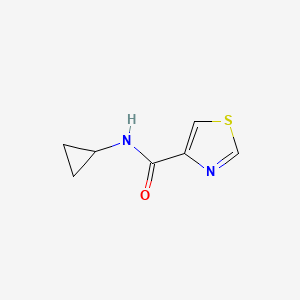
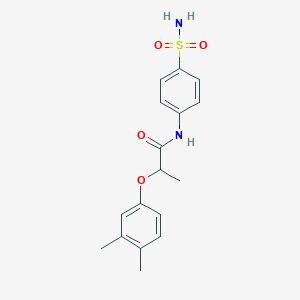
![N-[4-(hydrazinocarbonyl)phenyl]propanamide](/img/structure/B2889673.png)


![3-(2-ethoxyphenyl)-5-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2889680.png)
![4-phenoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2889681.png)
![2-[(2,4-dimethylphenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2889682.png)
